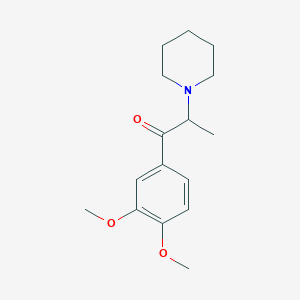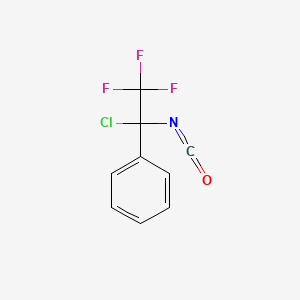
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is a chemical compound with the molecular formula C8H4ClF3NO It is characterized by the presence of a benzene ring substituted with a chloro, trifluoromethyl, and isocyanatoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with aniline to produce the desired isocyanate compound. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or carbamates.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as primary or secondary amines in the presence of catalysts like triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of ureas or carbamates.
Oxidation and Reduction: Formation of oxidized or reduced trifluoromethyl derivatives.
Applications De Recherche Scientifique
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-benzotrifluoride
- o-Chlorobenzotrifluoride
- o-(Trifluoromethyl)chlorobenzene
- o-(Trifluoromethyl)phenyl chloride
- o-Chloro-α,α,α-trifluorotoluene
Uniqueness
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is unique due to the presence of both the isocyanate and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
57959-52-1 |
|---|---|
Formule moléculaire |
C9H5ClF3NO |
Poids moléculaire |
235.59 g/mol |
Nom IUPAC |
(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H5ClF3NO/c10-8(14-6-15,9(11,12)13)7-4-2-1-3-5-7/h1-5H |
Clé InChI |
JUEZXMNJBOCQGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
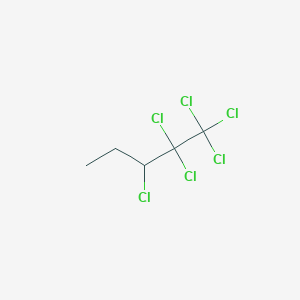
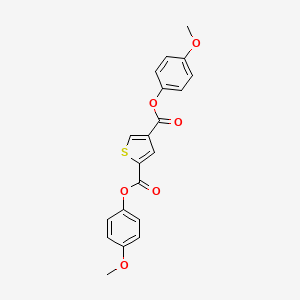
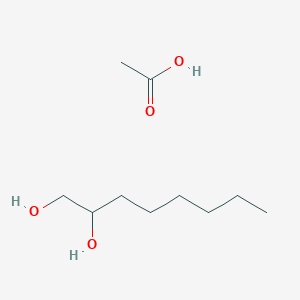

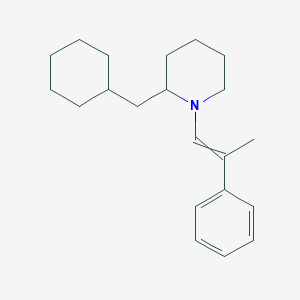

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
